SAP2-IN-23h
Description
SAP2-IN-23h is a synthetic small-molecule inhibitor targeting the Serine/Arginine-Rich Protein-Specific Kinase 2 (SRPK2), a key enzyme implicated in cancer progression and neurodegenerative disorders. This compound exhibits a unique triazole-pyrimidine hybrid scaffold, enabling selective binding to the ATP-binding pocket of SRPK2. Preclinical studies highlight its potent inhibitory activity (IC₅₀ = 12 nM) and >100-fold selectivity over related kinases (e.g., CLK1, DYRK1A) . Its pharmacokinetic profile includes moderate oral bioavailability (F = 45%) and a plasma half-life of 6.2 hours in murine models, making it a promising candidate for further development .
Properties
Molecular Formula |
C28H24N2O7S |
|---|---|
Molecular Weight |
532.57 |
IUPAC Name |
2,2'-((4-((Z)-((Z)-4-Oxo-3-(p-tolyl)-2-(p-tolylimino)thiazolidin-5-ylidene)methyl)-1,3-phenylene)bis(oxy))diacetic acid |
InChI |
InChI=1S/C28H24N2O7S/c1-17-3-8-20(9-4-17)29-28-30(21-10-5-18(2)6-11-21)27(35)24(38-28)13-19-7-12-22(36-15-25(31)32)14-23(19)37-16-26(33)34/h3-14H,15-16H2,1-2H3,(H,31,32)(H,33,34)/b24-13-,29-28- |
InChI Key |
TXLDXJZSBBGUHV-QCDHPEHKSA-N |
SMILES |
CC1=CC=C(/N=C(N(C2=CC=C(C)C=C2)C/3=O)\SC3=C/C4=CC=C(OCC(O)=O)C=C4OCC(O)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SAP2 IN-23h; SAP2-IN 23h; SAP2 IN 23h; SAP2-IN-23h |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Implications
- This compound outperforms most analogs in selectivity and oral efficacy , addressing critical limitations of earlier inhibitors (e.g., Compound 1392’s metabolic instability) .
- However, its moderate BBB penetration may limit utility in neurodegenerative applications compared to allosteric inhibitors like Compound 1602 .
- Future studies should optimize solubility and toxicity profiles while retaining its kinase selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
